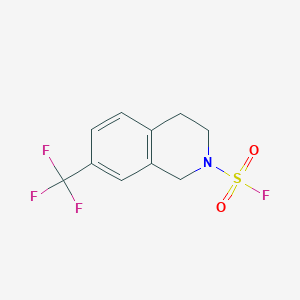

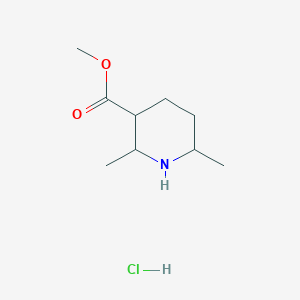

![molecular formula C16H15N5O3 B2728015 8-(3-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 949200-95-7](/img/structure/B2728015.png)

8-(3-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “8-(3-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a purine derivative. Purines are fundamental motifs in DNA and RNA nucleic acids, and a primary heterocyclic framework in pharmaceuticals and medicinal chemistry .

Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, purine derivatives bearing a cyano group on their framework have received a great deal of attention due to their biological activities .Scientific Research Applications

Antioxidant Properties and Environmental Impact

Compounds with phenolic hydroxyl groups, similar to the one , have been investigated for their antioxidant properties and environmental behaviors. For instance, parabens, which share a phenolic structure, have been studied extensively for their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them relatively well from wastewater, they persist at low concentration levels in effluents and are ubiquitous in surface water and sediments due to continuous introduction into the environment. This underscores the environmental persistence and potential ecological impact of phenolic compounds, highlighting the necessity for further studies on their toxicity and degradation pathways (Haman, Dauchy, Rosin, & Munoz, 2015).

Role in Drug Discovery and Development

Hydantoin derivatives, closely related to the chemical structure of interest, are prominent in drug discovery due to their varied biological and pharmacological activities. These compounds are crucial in the synthesis of non-natural amino acids and their conjugates with potential medical applications, emphasizing the importance of such structures in developing new therapeutic agents. The synthesis process and its applications in creating significant natural products and potential therapeutics underscore the versatility of compounds with intricate structures like the one (Shaikh, Bhor, Dighe, & Kolhe, 2023).

Enhancement of Medicinal Properties through Structural Modification

The synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, a compound known for its broad spectrum of biological properties, illustrate how chemical modification can enhance medicinal properties. Such research indicates the potential for chemical entities like "8-(3-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" to be modified for improved therapeutic efficacy, highlighting the interplay between chemical structure and biological activity (Omidi & Kakanejadifard, 2020).

properties

IUPAC Name |

6-(3-hydroxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3/c1-9-8-20-12-13(18(2)16(24)19(3)14(12)23)17-15(20)21(9)10-5-4-6-11(22)7-10/h4-8,22H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOLSPQOHJLTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)O)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[(1-pyrazin-2-ylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2727935.png)

![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2727936.png)

![(2,3-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2727937.png)

![(3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727938.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2727939.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2727946.png)

![N-(2-methoxyethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2727948.png)

![6-(3-phenylpropyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2727950.png)